molecular formula C15H24O B3046310 2-tert-Butyl-4-(2-methylbutan-2-yl)phenol CAS No. 122269-03-8

2-tert-Butyl-4-(2-methylbutan-2-yl)phenol

Cat. No.: B3046310
CAS No.: 122269-03-8
M. Wt: 220.35 g/mol
InChI Key: NZRSIUKTGLRKIQ-UHFFFAOYSA-N
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Description

2-tert-Butyl-4-(2-methylbutan-2-yl)phenol is an organic compound with a complex structure that includes both tert-butyl and methylbutan-2-yl groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-4-(2-methylbutan-2-yl)phenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol reacts with tert-butyl chloride and 2-methylbutan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and advanced purification techniques ensures the production of high-quality compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-4-(2-methylbutan-2-yl)phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-tert-Butyl-4-(2-methylbutan-2-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-tert-Butyl-4-(2-methylbutan-2-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can donate hydrogen atoms, acting as an antioxidant and neutralizing free radicals. This compound may also interact with specific pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-Butyl-4-methylphenol
  • 2,4-Di-tert-butylphenol
  • 4-tert-Butylphenol
  • 2,6-Di-tert-butylphenol

Uniqueness

2-tert-Butyl-4-(2-methylbutan-2-yl)phenol is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its combination of tert-butyl and methylbutan-2-yl groups provides a unique steric and electronic environment, influencing its behavior in various chemical reactions .

Properties

IUPAC Name

2-tert-butyl-4-(2-methylbutan-2-yl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-7-15(5,6)11-8-9-13(16)12(10-11)14(2,3)4/h8-10,16H,7H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRSIUKTGLRKIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60563787
Record name 2-tert-Butyl-4-(2-methylbutan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122269-03-8
Record name 2-tert-Butyl-4-(2-methylbutan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-t-amylphenol (80 g, 0.49 mole) was dissolved in 200 ml anhydrous trifluoroacetic acid (TFA). T-butyl alcohol (39 g, 0.53 mole) was added with stirring. The mixture was stoppered and stirred for 19 hours at ambient (~22° C.) temperature. The solution was then poured into 400 ml of 1M NaOH, and the resulting upper organic layer was isolated in a separatory funnel. The crude product was dried over anhydrous magnesium sulfate. The product, 4-t-amyl-2-t-butylphenol, was purified by eluting 35 g of the mixture the mixture with 60:40 hexanes:dichloromethane (v/v) in a 5×20 cm silica column and eluted with 300 to 700 ml of solvent and collected in aliquots of 50 ml. Aliquots showing a single spot by Thin Layer Chromatography (TLC) (on silica eluted with 60:40 hexanes:dichloromethane (v/v)) were combined and rotoevaporated to a thick syrup. The yield was 39%.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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